molecular formula C10H14N2O3S B3026719 2-(Aminomethyl)-1H-indole methanesulphonate CAS No. 1072806-66-6

2-(Aminomethyl)-1H-indole methanesulphonate

Cat. No.: B3026719
CAS No.: 1072806-66-6
M. Wt: 242.30
InChI Key: JTFXLRDQYSVMIU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-indole methanesulphonate is a compound that features an indole core substituted with an aminomethyl group and a methanesulphonate group. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

It is known that amines, such as 2-(Aminomethyl)-1H-indole methanesulphonate, play crucial roles in biochemical reactions . They can act as bases, accepting protons and participating in hydrogen bonding, which can influence their interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds, such as methyl methanesulfonate, have been shown to induce cell death through apoptosis and necroptosis in human lung carcinoma A549 cells .

Molecular Mechanism

It is known that methyl methanesulfonate, a related compound, can induce DNA damage by transferring methyl groups to oxygen or nitrogen atoms in DNA bases, resulting in highly mutagenic DNA base lesions .

Temporal Effects in Laboratory Settings

Related compounds such as 2-amino-2-methyl-1-propanol have been studied for their degradation under simulated atmospheric conditions .

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Metabolic Pathways

Amines are known to undergo phase I metabolic reactions, which introduce a hydrophilic group in the drug molecules where phase II metabolic reactions can take place .

Transport and Distribution

It is known that aminomethyl propanol, a related compound, is soluble in water, which could influence its transport and distribution within cells and tissues .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins could potentially be applied to predict the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-indole methanesulphonate typically involves the reaction of 2-(Aminomethyl)-1H-indole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help manage the heat and improve the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1H-indole methanesulphonate can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The methanesulphonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulphonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce 2-(Aminomethyl)-1H-indole.

Scientific Research Applications

2-(Aminomethyl)-1H-indole methanesulphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1H-indole methanesulphonate is unique due to its combination of an indole core with an aminomethyl and methanesulphonate group. This combination provides a versatile scaffold for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

1H-indol-2-ylmethanamine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFXLRDQYSVMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072806-66-6
Record name 1H-Indole-2-methanamine, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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